Cimitin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cimitin can be synthesized through various chemical reactions. One common method involves the extraction of Cimifugin from the roots of Cimicifuga foetida using solvents like chloroform, dichloromethane, and ethyl acetate . The extracted compound is then purified through crystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant sources. The roots of Cimicifuga foetida are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification processes to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Cimitin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms with different functional groups.
Scientific Research Applications
Cimitin has a wide range of scientific research applications:
Biology: this compound has been studied for its anti-inflammatory and antioxidant properties, making it a candidate for developing new therapeutic agents.
Medicine: Research has shown that this compound may have potential in treating conditions such as inflammation and oxidative stress-related diseases.
Mechanism of Action
Cimitin exerts its effects through various molecular targets and pathways:
Histamine H2 Receptor Antagonist: This compound competitively inhibits the binding of histamine to H2 receptors, reducing gastric acid secretion.
Anti-inflammatory Pathways: It inhibits the production of nitric oxide (NO) induced by lipopolysaccharides in macrophages, reducing inflammation.
Antioxidant Activity: This compound scavenges free radicals, protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Cimetidine: A histamine H2 receptor antagonist used to treat gastric acid-related conditions.
Ranitidine: Another H2 receptor antagonist with similar applications to Cimetidine.
Famotidine: A more potent H2 receptor antagonist compared to Cimetidine and Ranitidine.
Uniqueness of Cimitin
This compound is unique due to its natural origin and its combination of anti-inflammatory and antioxidant properties. Unlike synthetic H2 receptor antagonists, this compound offers additional biological activities that make it a versatile compound for various applications.
Properties
IUPAC Name |
7-(hydroxymethyl)-2-(2-hydroxypropan-2-yl)-4-methoxy-2,3-dihydrofuro[3,2-g]chromen-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6/c1-16(2,19)13-5-9-11(22-13)6-12-14(15(9)20-3)10(18)4-8(7-17)21-12/h4,6,13,17,19H,5,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDBDSBKYKMRGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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